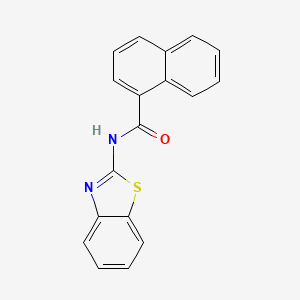

N-(1,3-benzotiazol-2-il)naftaleno-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-Benzothiazol-2-YL)-1-naphthamide” is a chemical compound that belongs to the class of benzamide derivatives . It’s a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” can be carried out by both conventional heating and by microwave irradiation . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” involves a benzene ring fused to a thiazole ring . The benzothiazol and imidazol rings are β planar with the dihedral angle being 6.37(8) ̊ between them .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively for their larvicidal and adulticidal activities against Aedes aeaegypti .Aplicaciones Científicas De Investigación

Compuestos Antituberculosos

Los compuestos basados en benzotiazol, incluyendo la N-(1,3-benzotiazol-2-il)naftaleno-1-carboxamida, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado actividad inhibitoria contra M. tuberculosis, con algunos derivados demostrando una mejor potencia de inhibición que los fármacos de referencia estándar .

Agentes Antibacterianos

Los derivados de N-(1,3-benzotiazol-2-il)arilamida se han sintetizado y evaluado por sus propiedades antibacterianas . Algunos de estos compuestos han mostrado una actividad prometedora contra Staphylococcus aureus, con valores de MIC en el rango de 19.7–24.2 μM .

Ligandos para la Extracción de Metales

Se han reportado derivados de benzotiazol como posibles ligandos para la extracción de metales . Estos compuestos pueden unirse a iones metálicos, facilitando su eliminación de varias matrices .

Materiales Ópticos

Los compuestos que contienen la porción de benzotiazol se han estudiado por su posible uso como materiales ópticos . Estos compuestos pueden exhibir propiedades ópticas únicas, lo que los hace adecuados para diversas aplicaciones en optoelectrónica .

Antagonistas del Factor de Crecimiento de Fibroblastos

Los derivados de benzotiazol se han estudiado por su posible uso como antagonistas del factor de crecimiento de fibroblastos . Estos compuestos pueden inhibir la actividad de los factores de crecimiento de fibroblastos, que juegan un papel crucial en la proliferación y diferenciación celular .

Inhibidores de Autotaxina

Los derivados de benzotiazol se han investigado por su posible uso como inhibidores de autotaxina . Autotaxina es una enzima que juega un papel clave en la síntesis de ácido lisofosfatídico, un lípido bioactivo involucrado en varios procesos fisiológicos y patológicos .

Inhibidores del Antagonista Wnt DKK

Los derivados de benzotiazol se han estudiado por su posible uso como inhibidores del antagonista Wnt DKK . La vía de señalización Wnt juega un papel crucial en la proliferación y diferenciación celular, y su desregulación está asociada con varias enfermedades .

Inhibidores de la Fosfolipasa A2α Citosólica

Los derivados de benzotiazol se han investigado por su posible uso como inhibidores de la fosfolipasa A2α citosólica . Esta enzima juega un papel clave en la producción de eicosanoides, lípidos bioactivos que están involucrados en varios procesos fisiológicos y patológicos .

Direcciones Futuras

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Mecanismo De Acción

Target of Action

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a benzothiazole derivative, which has been shown to exhibit a variety of biological activitiesBenzothiazole derivatives have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can interact with their targets and inhibit their function, leading to various downstream effects .

Biochemical Pathways

The inhibition of the aforementioned targets by benzothiazole derivatives can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

It has been reported that n-benzothiazol-2-yl-amides have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine a2a receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their activity .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDINPOEPAMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361183-58-6 |

Source

|

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)